2-[3-(2,4-Dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-DICHLOROPHENYL)-6-(2-QUINOLYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that has garnered significant interest in the scientific community due to its diverse biological activities and potential applications in various fields. This compound is characterized by the presence of a triazole ring fused with a thiadiazole ring, along with dichlorophenyl and quinolyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-DICHLOROPHENYL)-6-(2-QUINOLYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves the reaction of 2,4-dichlorophenylhydrazine with 2-quinolinecarboxaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the desired triazolo-thiadiazole compound. The reaction is usually carried out under reflux conditions in a polar solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve the scalability of the production .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-DICHLOROPHENYL)-6-(2-QUINOLYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile, often under reflux conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities and applications .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial activity against a range of bacterial and fungal pathogens, making it a candidate for the development of new antibiotics.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 3-(2,4-DICHLOROPHENYL)-6-(2-QUINOLYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE exerts its effects involves interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound binds to bacterial enzymes, inhibiting their function and leading to cell death. Molecular docking studies have shown strong binding affinity with bacterial proteins.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function.
Comparison with Similar Compounds
Similar Compounds
3-(2,4-DICHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE: Lacks the quinolyl substituent but shares similar core structure and biological activities.
6-(2-QUINOLYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE: Lacks the dichlorophenyl substituent but retains the quinolyl group and core structure.
Uniqueness
The presence of both dichlorophenyl and quinolyl substituents in 3-(2,4-DICHLOROPHENYL)-6-(2-QUINOLYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE imparts unique properties, such as enhanced antimicrobial and anticancer activities, compared to similar compounds.
Properties
Molecular Formula |
C18H9Cl2N5S |
---|---|
Molecular Weight |
398.3 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-6-quinolin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H9Cl2N5S/c19-11-6-7-12(13(20)9-11)16-22-23-18-25(16)24-17(26-18)15-8-5-10-3-1-2-4-14(10)21-15/h1-9H |
InChI Key |
OYSUCPVVMGZNKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=NN4C(=NN=C4S3)C5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.